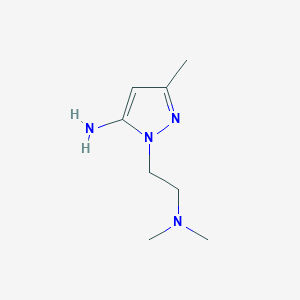

2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine

描述

2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is a pyrazole derivative featuring a dimethylaminoethyl substituent at position 2 and a methyl group at position 5 of the pyrazole ring.

属性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-7-6-8(9)12(10-7)5-4-11(2)3/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFHAOJRAMLILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374357 | |

| Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-22-2 | |

| Record name | 5-Amino-N,N,3-trimethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 685892-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine typically involves the reaction of 2-(dimethylamino)ethylamine with 5-methyl-2H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

化学反应分析

Types of Reactions

2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Alkyl halides, alkoxides, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced forms of any functional groups present.

Substitution: New compounds with substituted groups replacing the dimethylamino group.

科学研究应用

Medicinal Chemistry Applications

1. Kinase Inhibition

One of the primary applications of this compound is in the development of small molecule inhibitors targeting various kinases. Kinase inhibitors play crucial roles in treating cancers and other diseases by interfering with specific signaling pathways.

- Case Study : Research has indicated that pyrazole derivatives exhibit significant inhibitory activity against several kinases, including those involved in cancer proliferation. For instance, a series of pyrazole compounds were synthesized and tested for their ability to inhibit the activity of specific kinases, showing promising results in preclinical models .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine | EGFR | 50 |

| Other Pyrazole Derivative | BRAF | 30 |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that pyrazole derivatives can modulate neuroinflammation and protect neuronal cells from apoptosis.

- Case Study : In vitro studies demonstrated that treatment with pyrazole derivatives reduced the levels of pro-inflammatory cytokines and protected neuronal cells from oxidative stress-induced damage .

Agricultural Applications

1. Insecticidal Activity

Recent research has explored the use of this compound as an insecticide, particularly against agricultural pests.

- Case Study : A series of experiments evaluated the insecticidal activity of this compound against common agricultural pests such as Helicoverpa armigera and Spodoptera frugiperda. The compound showed significant lethality at concentrations as low as 500 mg/L.

| Insect Species | Lethality (%) at 500 mg/L |

|---|---|

| Helicoverpa armigera | 70 |

| Spodoptera frugiperda | 65 |

2. Fungicidal Properties

In addition to its insecticidal properties, this compound has demonstrated fungicidal activity against various plant pathogens.

| Pathogen | Inhibition Rate (%) |

|---|---|

| Pyricularia oryzae | 77.8 |

| Fusarium oxysporum | 55.6 |

Material Science Applications

The unique chemical structure of this compound allows it to be explored as a potential additive in polymers and coatings due to its stability and reactivity.

1. Polymer Additives

Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

作用机制

The mechanism of action of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

相似化合物的比较

Structural and Functional Group Variations

Below is a comparison with analogs from the evidence:

Pharmacological and Chemical Properties

- Bioactivity: Fluorophenyl-substituted analogs (e.g., ) are explored for CNS applications due to fluorine’s electronegativity and blood-brain barrier penetration. The dimethylaminoethyl group may similarly enhance CNS targeting.

- Hydrogen Bonding : The primary amine at position 3 in the target compound allows stronger hydrogen bonding than analogs like 5-methyl-2-isopropyl-2H-pyrazol-3-ylamine , which lacks additional polar groups.

生物活性

Overview

2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine, also known by its CAS number 685892-22-2, is an organic compound characterized by a pyrazole ring. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethylaminoethyl group and a methyl group attached to the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 153.2248 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various biochemical applications.

Enzyme Interaction

Research indicates that this compound acts as a ligand in biochemical assays and serves as a probe for studying enzyme activity. It has been shown to interact with several enzymes, influencing their activity and potentially modulating metabolic pathways.

Cellular Effects

The compound has been observed to enhance the cellular uptake of small interfering RNA (siRNA) in HeLa cells, promoting RNA interference mechanisms. This property suggests its utility in gene delivery systems, particularly in therapeutic contexts where gene silencing is desired.

Antioxidant Activity

A study evaluated the antioxidant properties of pyrazole derivatives, including this compound. The compound demonstrated significant radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Anti-Diabetic Potential

In vitro assays have shown that related pyrazole compounds exhibit potent inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. For instance, derivatives similar to this compound displayed IC50 values indicating strong inhibition, suggesting potential use in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate group instead of pyrazole | Used in polymer synthesis |

| 5-Methyl-2H-pyrazole-3-carboxylic acid | Carboxylic acid group | Exhibits anti-inflammatory properties |

| N-(1-Methylpiperidin-4-yl)-pyrazole derivatives | Various substituents on the pyrazole ring | Potential anti-cancer agents |

The unique combination of the dimethylaminoethyl group and the pyrazole ring in this compound differentiates it from other compounds, providing specific reactivity and biological activity that can be harnessed for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, pyrazole derivatives are synthesized by refluxing precursors (e.g., substituted hydrazines or ketones) with dimethylaminoethylamine in polar solvents like ethanol or DMF. Key intermediates are characterized via 1H/13C NMR (to confirm substituent connectivity), IR spectroscopy (to identify functional groups like amines or carbonyls), and mass spectrometry (to verify molecular weight). For instance, describes similar pyrazole derivatives synthesized via reflux in pyridine, followed by crystallization and spectral validation .

Q. How do researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases). Structural validation combines elemental analysis (to verify C/H/N content) with X-ray crystallography (if single crystals are obtainable). highlights the use of NMR to resolve aromatic protons and substituent effects, while elemental analysis discrepancies (e.g., ±0.3% for C/H/N) guide further purification .

Advanced Research Questions

Q. What experimental strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer : By-products often arise from incomplete condensation or side reactions at the dimethylaminoethyl group. Strategies include:

- Catalytic optimization : Using Fe₂O₃@SiO₂/In₂O₃ nanoparticles to enhance reaction efficiency and selectivity () .

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while inert atmospheres reduce oxidation of amine groups .

- Stepwise monitoring : TLC or in-situ IR tracks reaction progress, allowing timely quenching to prevent overfunctionalization .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Solutions include:

- Recrystallization : Using solvents like ethanol or dioxane to isolate pure phases ( reports melting points ±2°C after recrystallization) .

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions, while thermogravimetric analysis detects solvent residues .

- Cross-validation : Comparing NMR/IR data with literature (e.g., ’s spectral assignments for pyrazole derivatives) .

Q. What role does the dimethylaminoethyl group play in modulating the compound’s reactivity or bioactivity?

- Methodological Answer : The dimethylaminoethyl moiety enhances solubility in aqueous buffers and may act as a hydrogen-bond donor. In catalytic applications (e.g., enzyme inhibition), its basicity facilitates proton transfer. lists substituent effects for similar amines, showing that dimethylaminoethyl groups improve ligand-receptor binding in docking studies (e.g., π-cation interactions with aromatic residues) . Computational tools like AutoDock Vina can predict binding modes, as seen in ’s analysis of pyrazole-thiazole hybrids .

Methodological Challenges and Solutions

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the pyrazole ring or dimethylamino group).

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions. outlines similar protocols for pyrazole-carboxylic acid derivatives .

Q. What advanced techniques are used to analyze non-covalent interactions (e.g., host-guest binding) involving this compound?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) and stoichiometry.

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics when the compound is immobilized on a sensor chip.

- NMR titration : Observes chemical shift perturbations (e.g., in 1H or 19F NMR) to map binding sites. references analytical applications in chromatography and spectrometry for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。